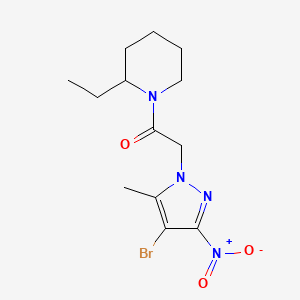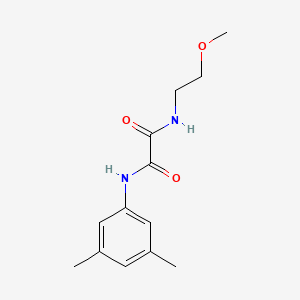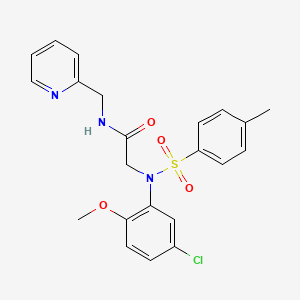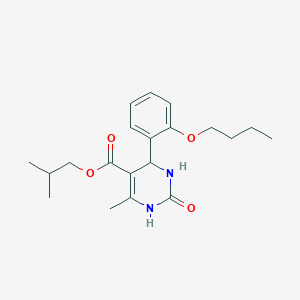
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)ethanone is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, as well as an ethanone moiety linked to an ethylpiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromine, methyl, and nitro groups.
Substitution Reactions: The bromine, methyl, and nitro groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Ethylpiperidine Group: The final step involves the nucleophilic substitution reaction where the ethylpiperidine group is attached to the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Reduction of Nitro Group: Formation of an amino group.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. The presence of the pyrazole ring is particularly interesting as it is a common motif in many bioactive molecules.
Medicine
In medicine, this compound or its derivatives could be explored for their potential therapeutic effects
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring and its substituents could play a key role in binding to these molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-5-methyl-3-nitropyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-5-methyl-3-aminopyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)ethanone: Similar structure but with an amino group instead of a nitro group.
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group on the piperidine ring.
Uniqueness
The uniqueness of 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)ethanone lies in its specific combination of substituents on the pyrazole ring and the ethylpiperidine group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O3/c1-3-10-6-4-5-7-16(10)11(19)8-17-9(2)12(14)13(15-17)18(20)21/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZQHJEPVIJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5103714.png)

![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5103718.png)
![[8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-morpholin-4-ylpropanoate;hydrate;dihydrochloride](/img/structure/B5103721.png)
![1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5103725.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B5103730.png)
![2-[(2-chlorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5103744.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5103754.png)


![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5103812.png)
